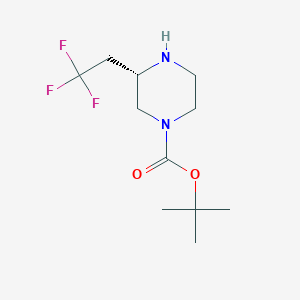

(S)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1240582-23-3) is a chiral piperazine derivative with a trifluoroethyl substituent at the 3-position and a tert-butyl carbamate group at the 1-position. Its molecular formula is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol . The compound is characterized by high purity (≥97%) and is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules. The tert-butyl carbamate group provides steric protection, enhancing stability during synthetic reactions, while the trifluoroethyl moiety contributes to lipophilicity and metabolic resistance .

Properties

IUPAC Name |

tert-butyl (3S)-3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLJSEJEYXGIBA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Catalysis: Employing specific catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Oxides and ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperazines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Inhibition of Cyclin-Dependent Kinases (CDKs) :

- Research indicates that (S)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester can act as an inhibitor of CDKs, which play a crucial role in cell cycle regulation. This inhibition could have therapeutic implications in cancer treatment by halting the proliferation of cancer cells.

-

Neuropharmacological Potential :

- The compound's structural similarity to other piperazine derivatives suggests potential applications in treating neurological disorders. Its lipophilic nature may enhance blood-brain barrier penetration, making it a candidate for further studies in neuropharmacology.

A study conducted on the biological activity of this compound revealed significant effects on various cellular pathways. The compound was tested against several cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | CDK inhibition and apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 10 | Apoptosis via mitochondrial pathway |

Mechanism of Action

The mechanism of action of (S)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of (S)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester with analogous compounds:

Key Observations :

- Steric Effects : The tert-butyl carbamate group in all derivatives provides steric shielding, but substituents like phenyl-ethyl (Compound 19) introduce additional bulk, affecting reactivity in coupling reactions .

- Solubility: The trifluoroethyl group enhances lipophilicity, whereas hydroxyethylsulfanyl (Compound 16) or amino-pyridinyl (Compound 7) substituents improve aqueous solubility .

Biological Activity

(S)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound characterized by a piperazine ring with a trifluoroethyl substitution and a tert-butyl ester. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmaceutical research. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C11H19F3N2O2

- Molecular Weight : 268.28 g/mol

- CAS Number : 886766-19-4

The presence of three fluorine atoms in the trifluoroethyl group enhances the compound's lipophilicity, potentially improving its bioavailability compared to similar compounds.

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoroethyl group allows for better penetration through biological membranes, while the piperazine ring can modulate the activity of various enzymes and receptors . This compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Inhibition of Cyclin-Dependent Kinases : This activity suggests potential applications in cancer therapy by disrupting cell cycle progression.

- Neuropharmacological Effects : Due to its structural similarity to other piperazine derivatives, it may also have applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Potential Application |

|---|---|---|

| CDK Inhibition | Disruption of cell cycle regulation | Cancer therapy |

| Neuropharmacological Effects | Modulation of neurotransmitter systems | Treatment of neurological disorders |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : Cyclization of appropriate diamines.

- Introduction of the Trifluoroethyl Group : Nucleophilic substitution using trifluoroethyl halides.

- Esterification : The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Formation of Piperazine | Cyclization from diamines |

| Trifluoroethyl Introduction | Nucleophilic substitution with trifluoroethyl halides |

| Esterification | Reaction with tert-butyl alcohol |

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of this compound:

- CDK Inhibition Study : A study demonstrated that this compound effectively inhibited CDK activity in vitro, leading to reduced proliferation rates in cancer cell lines.

- Neuropharmacology Research : Preliminary findings suggest that this compound may influence serotonin receptors, potentially offering new avenues for treating depression and anxiety disorders .

- Antimicrobial Activity : Some derivatives containing similar structures have shown promise as antimicrobial agents against resistant strains of bacteria due to their unique mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-(2,2,2-trifluoroethyl)-piperazine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. A common route starts with tert-butyl piperazine-1-carboxylate reacting with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., triethylamine or NaH). Solvent choice (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Reaction temperatures are often maintained at 0–25°C to balance reactivity and selectivity. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., distinguishing (S)-enantiomer from (R)-counterparts). Key signals include tert-butyl (δ ~1.4 ppm) and trifluoroethyl (δ ~3.5–4.0 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₉F₃N₂O₂: expected [M+H]⁺ = 293.14) .

- HPLC/Chiral Chromatography : Enantiomeric purity is assessed using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or THF. Aqueous solubility is poor, requiring co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability : Stable at −20°C under inert conditions. Degradation occurs under strong acids/bases (pH <2 or >12) or prolonged exposure to light. Stability in DMSO stock solutions should be monitored weekly via LC-MS .

Advanced Research Questions

Q. How does the trifluoroethyl group influence receptor binding or pharmacokinetic properties?

- Methodological Answer : The CF₃ group enhances metabolic stability by resisting oxidative degradation and improves binding affinity via hydrophobic interactions and fluorine-specific effects (e.g., dipole-dipole interactions). Computational docking studies (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) can quantify binding kinetics (Kd, kon/koff) to targets like GPCRs or enzymes. Comparative studies with non-fluorinated analogs reveal ~3–5x higher potency in enzyme inhibition assays .

Q. What strategies resolve enantiomeric impurities during synthesis?

- Methodological Answer :

- Chiral Resolution : Use of (S)-specific catalysts (e.g., Jacobsen’s catalyst) in asymmetric synthesis or chiral stationary phases (CSPs) in preparative HPLC.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B achieves >95% enantiomeric excess (ee) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Methodological Answer :

- Piperazine Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance selectivity for serotonin receptors.

- Trifluoroethyl Substitution : Replace CF₃ with CHF₂ or CCl₃ to evaluate steric/electronic effects on bioavailability.

- In Vivo Profiling : Administer analogs (5–50 mg/kg, IP/IV) in rodent models to correlate SAR with pharmacokinetic parameters (t₁/₂, AUC) .

Q. What analytical methods detect trace impurities in bulk synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.